

Acenaphthenequinone: A Deep Dive into its Crystal Structure

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Compound of Interest

Compound Name: Acenaphthenequinone

Cat. No.: B041937

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of **acenaphthenequinone** (1,2-acenaphthenedione), a polycyclic aromatic hydrocarbon of significant interest in medicinal chemistry and materials science. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is fundamental to elucidating its chemical reactivity, physical properties, and potential biological interactions. This document details the experimental protocols for its crystallographic analysis and presents the key structural data in a clear, tabular format for ease of reference and comparison.

Crystallographic Data Summary

The crystal structure of **acenaphthenequinone** has been determined by X-ray diffraction methods. The compound crystallizes in the orthorhombic system, and the key crystallographic parameters are summarized below.

Parameter	Value
Chemical Formula	C ₁₂ H ₆ O ₂
Molar Mass	182.17 g/mol
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁

Table 1: Key Crystallographic and Physical Properties.

The unit cell dimensions and other relevant data obtained from single-crystal X-ray diffraction analysis are presented in Table 2.

Parameter	Value
a	$7.81 \pm 0.01 \text{ \AA}$
b	$27.0 \pm 0.05 \text{ \AA}$
c	$3.851 \pm 0.005 \text{ \AA}$
Volume	812 \AA^3
Z	4
Calculated Density	1.49 g/cm^3
Measured Density	1.48 g/cm^3
F(000)	376

Table 2: Unit Cell Parameters and Other Crystal Data.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocols

Crystal Preparation and Synthesis

Crystals of **acenaphthenequinone** suitable for X-ray diffraction can be obtained through various synthesis routes. A common laboratory-scale preparation involves the oxidation of acenaphthene.[\[4\]](#)

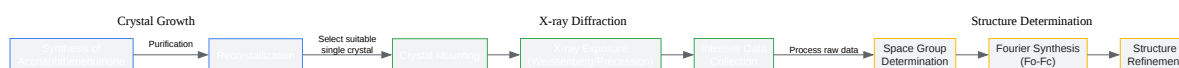
A typical procedure is as follows:

- A mixture of technical grade acenaphthene, a catalytic amount of ceric acetate, and glacial acetic acid is prepared in a reaction vessel equipped for cooling.[\[5\]](#)
- Sodium bichromate dihydrate is added gradually to the stirred mixture while maintaining the temperature at approximately 40°C.[\[5\]](#)

- The resulting solid is extracted with a 4% sodium bisulfite solution at 80°C.[5]
- The combined filtrates are acidified with concentrated hydrochloric acid at 80°C, leading to the precipitation of bright yellow crystalline **acenaphthenequinone**. [5]
- The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a solvent such as o-dichlorobenzene to yield orange-yellow needles elongated along the c-axis.[1][5]

X-ray Data Collection and Structure Determination

The determination of the crystal structure of **acenaphthenequinone** is achieved through single-crystal X-ray diffraction analysis. The general workflow for this process is outlined below.



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